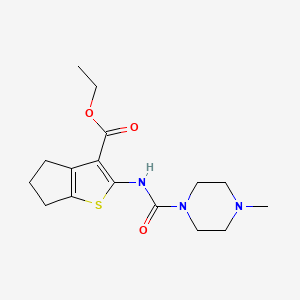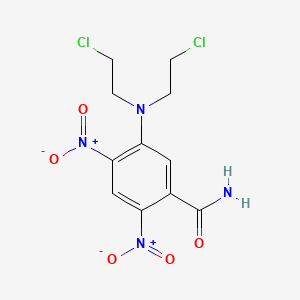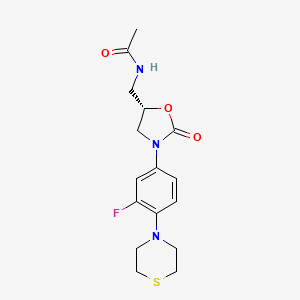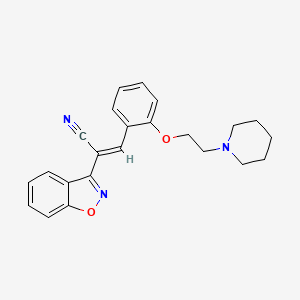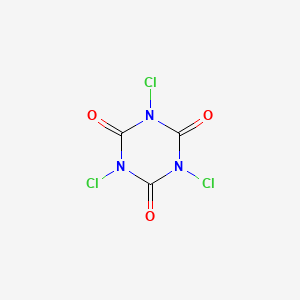
Rojo Directo 81
Descripción general
Descripción
Direct Red 81 is a diazo dye with a very high water solubility . The dye adsorption efficiency of Direct Red 81 is increased by increasing the adsorbent dose and adsorption time . It has a molecular weight of 675.60 and a formula of C29H19N5Na2O8S2 .
Molecular Structure Analysis
The molecular structure of Direct Red 81 is given by the formula C29H19N5Na2O8S2 . Its average mass is 675.599 Da and its monoisotopic mass is 675.047058 Da .
Chemical Reactions Analysis
Direct Red 81 has been observed to undergo reactions with zero-valent iron nanoparticles . Another study discusses the effect of copper-phenanthroline complexes on Direct Red 81 . The color intensity of Direct Red 81 was found to reduce under specific conditions, probably due to a coordination phenomenon between Direct Red 81 and the copper-phenanthroline complex .
Physical and Chemical Properties Analysis
Direct Red 81 is a diazo dye with a very high water solubility . It has a molecular weight of 675.60 and a formula of C29H19N5Na2O8S2 . The average mass is 675.599 Da and the monoisotopic mass is 675.047058 Da .
Aplicaciones Científicas De Investigación
Biosorción de Tintes
Rojo Directo 81 (DR-81) se ha utilizado en estudios centrados en la optimización de la biosorción de tintes. En un estudio, los investigadores utilizaron conchas de almeja (CS), un tipo de residuo de mariscos, como biosorbente para la eliminación de DR-81 . El estudio encontró que las condiciones óptimas para la mayor eficiencia de eliminación (99.98%) fueron 1 g de adsorbentes, 10 mg/L de concentración inicial de tinte y un pH de 2 en la solución de adsorbato .
Descontaminación de Agua Contaminada
DR-81 también se ha utilizado en el desarrollo de materiales para descontaminar agua contaminada. Se sintetizó un material compuesto magnético Zn MOF y se utilizó como un adsorbente eficiente para el tinte DR-81 de las aguas residuales . La dosis óptima del MOF de Zn magnético fabricado para la descontaminación de DR81 fue de 1.0 g l −1 a pH = 7 después de 30 min .
Fabricación de Ensayos Diagnósticos
En el campo de los diagnósticos médicos, el this compound se utiliza en la fabricación de ensayos diagnósticos . Estos ensayos son pruebas diseñadas para medir la presencia o cantidad de una sustancia específica en una muestra.
Hematología
El this compound se utiliza en hematología, la rama de la medicina que se ocupa del estudio de la causa, el pronóstico, el tratamiento y la prevención de enfermedades relacionadas con la sangre .
Histología
En histología, el estudio de la estructura microscópica de los tejidos, se utiliza el this compound . Se puede utilizar para teñir tejidos, lo que facilita la distinción entre diferentes tipos de células y tejidos bajo un microscopio.
Estudios de Oxidación
El this compound se ha utilizado en estudios de oxidación. Por ejemplo, se ha utilizado en el estudio de la acción oxidativa de los complejos Cu-Phen en presencia de H2O2 .
Mecanismo De Acción
Target of Action
Direct Red 81 is a diazo dye . Its primary targets are the molecules it is designed to color. In the textile and paper industries, for example, it binds to fibers to impart color .
Mode of Action
Direct Red 81 interacts with its targets through a process known as adsorption . The efficiency of this dye adsorption can be increased by adjusting the adsorbent dose and adsorption time . In certain conditions, Direct Red 81 can form a complex with copper-phenanthroline, leading to partial color-stripping .
Biochemical Pathways
The decolorization and degradation of Direct Red 81 involve the activity of intracellular oxidoreductive enzymes . These enzymes play a crucial role in the biodegradation of Direct Red 81, suggesting their involvement in the decolorization process .
Result of Action
The action of Direct Red 81 results in the coloring of the target material. When subjected to certain conditions, such as the presence of specific bacterial cultures or copper-phenanthroline complexes, direct red 81 can undergo decolorization and degradation . The degradation products of Direct Red 81 have been found to be non-toxic .
Action Environment
The action of Direct Red 81 can be influenced by various environmental factors. For instance, its decolorization efficiency can be affected by the pH and temperature of the environment . Moreover, it has been observed that certain bacterial cultures can decolorize Direct Red 81 even in challenging conditions, such as high salinity, alkaline pH, and high temperatures .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Direct Red 81 interacts with various biomolecules in its environment. For instance, it has been reported to stain proteins in SDS-PAGE gels . This suggests that Direct Red 81 may interact with proteins and possibly other biomolecules through non-covalent interactions such as hydrophobic interactions, hydrogen bonding, and electrostatic interactions .
Cellular Effects
Direct Red 81 has been shown to have significant effects on bacterial cells. For example, a bacterial strain, Bacillus sp. DMS2, was found to be capable of completely degrading and detoxifying Direct Red 81 under microaerophilic conditions . This suggests that Direct Red 81 can influence cellular metabolism, particularly in bacteria that have evolved mechanisms to degrade this compound .
Molecular Mechanism
It is known that the dye can form complexes with certain biomolecules, which may influence its activity . For example, it has been suggested that Direct Red 81 may form a complex with copper-phenanthroline, leading to partial color-stripping .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Direct Red 81 can change over time. For instance, a study found that a bacterial strain could degrade Direct Red 81 within 24 hours . This suggests that the dye is not stable in the presence of certain bacteria and can be broken down into other compounds over time .
Metabolic Pathways
Direct Red 81 is involved in certain metabolic pathways in bacteria. For instance, Bacillus sp. DMS2 can degrade Direct Red 81, suggesting that this dye is a substrate in the metabolic pathways of this bacterium
Transport and Distribution
Given its high water solubility , it is likely that the dye can easily diffuse through aqueous environments, including the cytoplasm of cells.
Subcellular Localization
Due to its ability to stain proteins in SDS-PAGE gels , it may be localized to areas of the cell where proteins are abundant
Propiedades
IUPAC Name |
disodium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQRRYHIHJMPB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041726 | |
| Record name | C.I. Direct Red 81 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2610-11-9, 83221-50-5 | |
| Record name | Solaminrot 4B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(Benzoylamino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Red 81 disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-(benzoylamino)-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.913 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT RED 81 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E49Q56PNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Direct Red 81?
A1: While the provided research papers don't explicitly state the molecular formula and weight of Direct Red 81, they consistently identify it as a diazo dye with sulfonated groups, indicating its anionic nature. [, , ]
Q2: Is there any spectroscopic data available for Direct Red 81?
A2: Yes, several studies utilize UV-Vis spectrophotometry to monitor the decolorization and degradation of Direct Red 81. [, , , ] Additionally, Fourier-transform infrared spectroscopy (FTIR) has been employed to characterize the dye before and after adsorption onto various materials, revealing changes in functional groups involved in the adsorption process. [, , , ]
Q3: How does the structure of Direct Red 81 influence its interaction with different materials?
A3: The anionic nature of Direct Red 81, due to its sulfonated groups, significantly influences its interaction with various adsorbents. [, , ] Studies have shown enhanced adsorption onto positively charged surfaces or materials modified to exhibit a positive charge, highlighting the role of electrostatic interactions. [, , , , , , ]
Q4: Can Direct Red 81 be used in drug delivery applications?
A4: While not a drug itself, Direct Red 81 was used as a model compound alongside Rhodamine B in a study comparing drug delivery methods into the skin. [] The research highlighted the use of Direct Red 81 for visualizing and tracking diffusion within the skin, showcasing its potential as a visual tracer in such applications.
Q5: Does Direct Red 81 possess any catalytic properties?
A5: The provided research focuses primarily on the removal and degradation of Direct Red 81 as a pollutant, and does not explore its catalytic properties. [, , , , , , ] The studies primarily investigate its behavior as a target for degradation or removal using various methods like adsorption, biodegradation, and advanced oxidation processes.
Q6: What are the environmental concerns associated with Direct Red 81?
A6: Direct Red 81, as a common textile dye, raises concerns due to its presence in industrial wastewater. [, , , ] Its discharge into water bodies can negatively impact aquatic life and ecosystems. [, ] Therefore, numerous studies focus on developing efficient and cost-effective methods for its removal and degradation from wastewater. [, , , , ]
Q7: How can Direct Red 81 be removed from wastewater?
A7: Research highlights various methods for Direct Red 81 removal from wastewater, including:
- Adsorption: Utilizing materials like activated carbon, modified clays, plant-based biomass, and nanocomposites for effective dye adsorption. [, , , , , , , , , , ]
- Biodegradation: Employing specific bacterial and fungal strains capable of degrading the dye into less harmful byproducts. [, , , ]
- Advanced oxidation processes: Utilizing processes like ozonation and Fenton oxidation for efficient dye degradation. [, ]
Q8: What is the role of bioremediation in Direct Red 81 degradation?
A8: Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants. [, ] Studies have identified specific strains, such as Bacillus sp., capable of effectively degrading Direct Red 81. [, ] This approach offers a potentially eco-friendly and cost-effective method for treating textile wastewater containing this dye.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



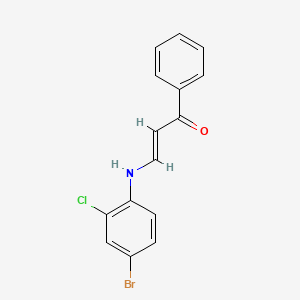
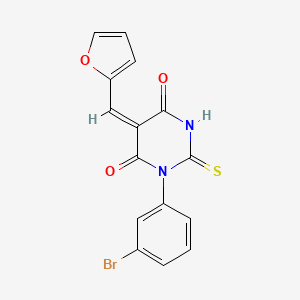
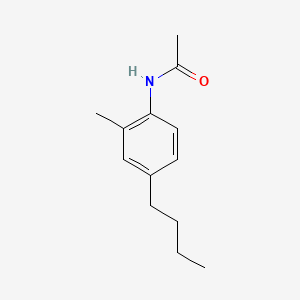
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)


